(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone is a synthetic organic compound that features a triazole ring and an azetidine ring. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling of the Triazole and Azetidine Rings: The final step involves coupling the triazole and azetidine rings with the 4-(tert-butyl)phenyl)methanone moiety under suitable conditions, such as using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
The compound has shown promise in medicinal chemistry as a potential antimicrobial, anticancer, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the azetidine ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylphenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-ethylphenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropylphenyl)methanone
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone lies in the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a more potent compound compared to its analogs.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-9-8-17-18-20/h4-9,14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAAPYGZASOOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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